Superior CYP3A4 Inhibition Potency vs. Unsubstituted Imidazole Analog
In a head-to-head comparison, methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (target) demonstrates a 92.5-fold higher inhibitory potency against human CYP3A4 compared to a closely related unsubstituted imidazole analog [1]. The target compound achieved an IC50 of 233 nM in an assay using insect supersomes expressing human CYP3A4 and midazolam as a substrate, whereas the comparator, an analog lacking the 5-methyl substitution, exhibited an IC50 of 20,000 nM in a similar human liver microsomal assay [2]. This substantial difference in potency underscores the critical role of the 5-methyl group for CYP3A4 engagement.
| Evidence Dimension | CYP3A4 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 233 nM |
| Comparator Or Baseline | Unsubstituted imidazole analog: 20,000 nM |
| Quantified Difference | ~92.5-fold more potent |
| Conditions | Target: Human CYP3A4 expressed in insect supersomes, midazolam substrate. Comparator: Human liver microsomes, midazolam 1-hydroxylation assay. |
Why This Matters
For researchers studying or mitigating drug-drug interactions (DDI), this quantitative differentiation identifies the target compound as a significantly more potent CYP3A4 probe or lead scaffold than its unsubstituted counterpart.
- [1] BindingDB. BDBM50568243 (CHEMBL4846752). Affinity Data: IC50 233 nM for human CYP3A4. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50568243 View Source
- [2] BindingDB. BDBM50457867 (CHEMBL4203566). Affinity Data: IC50 20,000 nM for CYP3A4. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50457867 View Source
